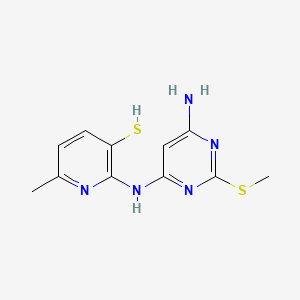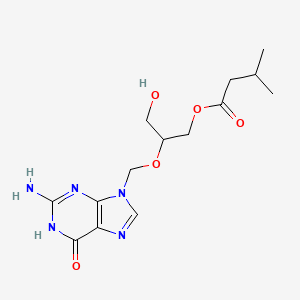
Isovalarylganciclovir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isovalarylganciclovir is a derivative of ganciclovir, a well-known antiviral medication used primarily to treat cytomegalovirus (CMV) infections. This compound is of significant interest due to its potential enhanced efficacy and stability compared to its parent compound. This compound is characterized by the addition of an isovaleryl group to the ganciclovir molecule, which may alter its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isovalarylganciclovir involves the esterification of ganciclovir with isovaleric acid. The reaction typically requires a catalyst, such as a strong acid (e.g., sulfuric acid) or a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:
- Dissolve ganciclovir in an appropriate solvent (e.g., dichloromethane).
- Add isovaleric acid and the catalyst or coupling agent.
- Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.
- Purify the product using column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing scalable purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: Isovalarylganciclovir can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ganciclovir and isovaleric acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The isovaleryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Hydrolysis: Ganciclovir and isovaleric acid.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its antiviral properties and potential to inhibit CMV replication.
Medicine: Explored as a potential therapeutic agent with improved pharmacokinetic properties compared to ganciclovir.
Industry: Potential use in the development of antiviral coatings and materials.
Mechanism of Action
The mechanism of action of isovalarylganciclovir is similar to that of ganciclovir. It is a nucleoside analog that inhibits viral DNA polymerase, thereby preventing viral DNA synthesis and replication. The isovaleryl group may enhance the compound’s stability and bioavailability, potentially leading to improved antiviral efficacy.
Comparison with Similar Compounds
Isovalarylganciclovir can be compared to other ganciclovir derivatives and nucleoside analogs:
Ganciclovir: The parent compound, widely used to treat CMV infections.
Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability.
Acyclovir: Another nucleoside analog used to treat herpes simplex virus infections.
Uniqueness: this compound’s uniqueness lies in its modified structure, which may confer enhanced stability and efficacy compared to ganciclovir
Properties
CAS No. |
1219792-41-2 |
|---|---|
Molecular Formula |
C14H21N5O5 |
Molecular Weight |
339.35 g/mol |
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methylbutanoate |
InChI |
InChI=1S/C14H21N5O5/c1-8(2)3-10(21)23-5-9(4-20)24-7-19-6-16-11-12(19)17-14(15)18-13(11)22/h6,8-9,20H,3-5,7H2,1-2H3,(H3,15,17,18,22) |
InChI Key |
NDKUMFCTFMWTGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



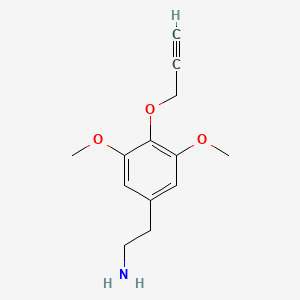

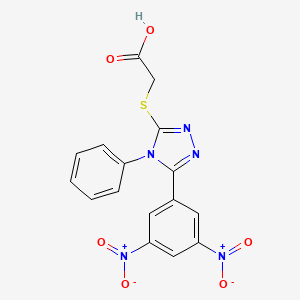



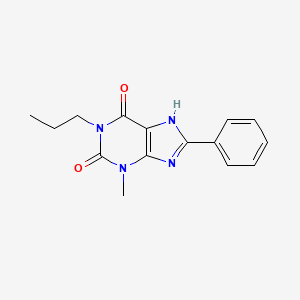
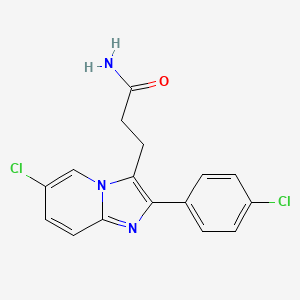
![L-[4-3H]Phenylalanine](/img/structure/B12738607.png)

